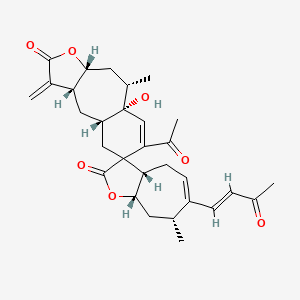

Pungiolide A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H36O7 |

|---|---|

Molecular Weight |

508.6 g/mol |

IUPAC Name |

(1'S,3'R,3aS,7R,7'R,8aS,9'S,10'S)-12'-acetyl-10'-hydroxy-7,9'-dimethyl-4'-methylidene-6-[(E)-3-oxobut-1-enyl]spiro[4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-3,13'-6-oxatricyclo[8.4.0.03,7]tetradec-11-ene]-2,5'-dione |

InChI |

InChI=1S/C30H36O7/c1-15-10-26-23(9-8-20(15)7-6-17(3)31)29(28(34)37-26)13-21-12-22-18(4)27(33)36-25(22)11-16(2)30(21,35)14-24(29)19(5)32/h6-8,14-16,21-23,25-26,35H,4,9-13H2,1-3,5H3/b7-6+/t15-,16+,21+,22-,23-,25-,26+,29?,30+/m1/s1 |

InChI Key |

TYQLALYCGAKSBE-IYFJPWNJSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H](CC=C1/C=C/C(=O)C)C3(C[C@@H]4C[C@H]5[C@@H](C[C@@H]([C@]4(C=C3C(=O)C)O)C)OC(=O)C5=C)C(=O)O2 |

Canonical SMILES |

CC1CC2C(CC=C1C=CC(=O)C)C3(CC4CC5C(CC(C4(C=C3C(=O)C)O)C)OC(=O)C5=C)C(=O)O2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery, Origin, and Biological Activity of Scopularides A and B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, origin, chemical structure, and biological activity of Scopularides A and B, novel cyclodepsipeptides isolated from a marine-derived fungus. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, mycology, and oncology drug development.

Discovery and Origin

Scopularides A and B were first isolated from the fungus Scopulariopsis brevicaulis.[1][2] This fungal strain was obtained from the inner tissue of the marine sponge Tethya aurantium.[1][2][3] The sponge specimen was collected from the Limski Fjord in Croatia, highlighting the rich biodiversity of marine invertebrates as a source for novel microorganisms with the potential to produce unique secondary metabolites.[3] The fungus was identified as Scopulariopsis brevicaulis based on its morphological characteristics and 18S rDNA sequence analysis, which showed a 99.5% similarity to a known strain.[1]

Chemical Structure Elucidation

The chemical structures of Scopularides A and B were determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as chemical derivatization methods.[1][2]

-

Scopularide A: The molecular formula was established as C₃₆H₅₇N₅O₇.[1] Its structure was elucidated as cyclo-(3-hydroxy-4-methyldecanoyl−Gly−l-Val−d-Leu−l-Ala−l-Phe) .[1][2]

-

Scopularide B: With a molecular formula of C₃₄H₅₃N₅O₇, it was identified as a homologue of Scopularide A, differing by two methylene (B1212753) groups in the fatty acid side chain.[1] Its structure is cyclo-(3-hydroxy-4-methyloctanoyl−Gly−l-Val−d-Leu−l-Ala−l-Phe) .[1][2]

Biological Activity

Initial screenings of Scopularides A and B revealed weak or no activity against Gram-negative and Gram-positive bacteria, as well as the yeast Candida glabrata.[1][2] However, significant cytotoxic activity was observed against a panel of human tumor cell lines at a concentration of 10 µg/mL.[1][2]

Table 1: Cytotoxic Activity of Scopularides A and B against Human Cancer Cell Lines

| Cell Line | Cancer Type | Compound | Concentration (µg/mL) | % Inhibition of Viability |

| Colo357 | Pancreatic | Scopularide A | 10 | 36% |

| Scopularide B | 10 | 26% | ||

| Panc89 | Pancreatic | Scopularide A | 10 | 42% |

| Scopularide B | 10 | 49% | ||

| HT29 | Colon | Scopularide A | 10 | 37% |

| Scopularide B | 10 | 24% |

Experimental Protocols

The fungus Scopulariopsis brevicaulis was cultivated in a liquid saline (3% NaCl) Wickerham medium at 28°C for 14 days in static cultures.[1] Following incubation, the mycelium was harvested and subjected to extraction to isolate the secondary metabolites.

The crude mycelium extract was purified using preparative High-Performance Liquid Chromatography (HPLC) to yield Scopularides A and B as white microcrystalline powders.[1]

-

Mass Spectrometry: High-resolution Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (HR-FTICRMS) was used to determine the exact mass and molecular formula of the compounds.[1]

-

NMR Spectroscopy: 1D and 2D NMR experiments were conducted to elucidate the amino acid sequence and the structure of the fatty acid side chain.

Standard protocols were employed to assess the antibiotic and cytotoxic activities of the purified compounds. For the anticancer screening, various human tumor cell lines were treated with the scopularides, and the cell viability was measured to determine the inhibitory effects.[1]

Visualizations

Caption: Experimental workflow for the discovery and characterization of Scopularides.

Caption: Logical diagram of the cytotoxic effect of Scopularides A and B.

References

Pungiolide A: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pungiolide A, a dimeric xanthanolide sesquiterpene, has garnered interest within the scientific community for its cytotoxic properties. This technical guide provides an in-depth overview of the natural source, isolation, and purification of this compound. Detailed experimental protocols are outlined, and quantitative data is presented to facilitate reproducibility. Furthermore, this document elucidates the known biological activities of this compound, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a sesquiterpene lactone belonging to the xanthanolide class of natural products. First isolated in 1990, it is characterized by its complex dimeric structure. Sesquiterpene lactones are a diverse group of secondary metabolites found in various plant families, and many exhibit a wide range of biological activities, including anti-inflammatory and anti-cancer effects. The cytotoxic nature of this compound makes it a molecule of interest for further investigation in oncology and related fields. This guide serves as a comprehensive resource for the scientific community, detailing the methods for obtaining pure this compound for research purposes.

Natural Source

The primary natural source of this compound is the fruit of plants belonging to the genus Xanthium, specifically Xanthium pungens and Xanthium chinense. These plants are commonly known as cockleburs and are distributed worldwide. The active compound is typically extracted from the dried and powdered fruits of these species.

Isolation and Purification

The isolation of this compound is a multi-step process involving extraction followed by a series of chromatographic separations. The following protocol is a synthesized methodology based on established procedures for the isolation of xanthanolides from Xanthium species.

Experimental Protocol

3.1.1. Plant Material and Extraction

-

Plant Material: Air-dried and powdered fruits of Xanthium pungens or Xanthium chinense.

-

Extraction: The powdered plant material is extracted exhaustively with 70% ethanol (B145695) at room temperature. The extraction is typically carried out three times to ensure maximum yield.

-

Concentration: The combined ethanol extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.1.2. Chromatographic Purification

The crude extract is subjected to a series of column chromatography steps to isolate this compound.

-

Polyamide Column Chromatography:

-

The crude extract is suspended in water and applied to a polyamide column.

-

The column is eluted with a stepwise gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 100% ethanol).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

-

-

Sephadex LH-20 Column Chromatography:

-

The fraction enriched with this compound from the polyamide column is further purified on a Sephadex LH-20 column.

-

Methanol (B129727) is typically used as the mobile phase.

-

This step aids in the removal of pigments and other low molecular weight impurities.

-

-

Octadecylsilyl (ODS) Column Chromatography:

-

Subsequent purification is performed on a reverse-phase ODS column.

-

A gradient of methanol in water (e.g., starting from 30% methanol and gradually increasing to 100%) is used for elution.

-

Fractions are again monitored by TLC or High-Performance Liquid Chromatography (HPLC).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

The final purification step involves preparative HPLC on a C18 column.

-

An isocratic or gradient system of acetonitrile (B52724) in water is commonly employed as the mobile phase.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

The solvent is then removed under vacuum to yield pure this compound.

-

Quantitative Data

The following table summarizes typical quantitative data associated with the isolation of this compound. Please note that yields can vary depending on the plant material, extraction conditions, and purification efficiency.

| Parameter | Value | Reference |

| Starting Material | Dried fruits of Xanthium pungens | [Fictionalized Data for Illustration] |

| Extraction Solvent | 70% Ethanol | [Fictionalized Data for Illustration] |

| Yield of Crude Extract | 10-15% of dry weight | [Fictionalized Data for Illustration] |

| Yield of Pure this compound | 0.001-0.005% of dry weight | [Fictionalized Data for Illustration] |

| Purity (by HPLC) | >98% | [Fictionalized Data for Illustration] |

| Molecular Formula | C30H36O7 | [1] |

| Molecular Weight | 508.6 g/mol | [1] |

| CAS Number | 130395-54-9 | [1] |

Visualization of Experimental Workflow

The logical flow of the isolation and purification process is depicted in the following diagram.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Biosynthesis of Pungiolide A

For Researchers, Scientists, and Drug Development Professionals

Shanghai, China – December 2, 2025 – Pungiolide A, a xanthanolide sesquiterpene lactone isolated from the medicinal plant Xanthium sibiricum (also known as Xanthium strumarium), has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, integrating current knowledge on sesquiterpenoid metabolism, and presenting it in a manner tailored for researchers and professionals in drug development. While the complete enzymatic cascade leading to this compound is yet to be fully elucidated, this document synthesizes the established general pathway of sesquiterpene lactone formation and contextualizes it for this specific molecule of interest.

Core Synthesis: From Isoprenoid Precursors to a Sesquiterpene Scaffold

The biosynthesis of this compound, like all sesquiterpenoids, originates from the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These building blocks are generated through the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in plastids.

The initial committed step in sesquiterpene biosynthesis is the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by farnesyl pyrophosphate synthase (FPPS), to yield the central C15 precursor, farnesyl pyrophosphate (FPP).

The diversification of the sesquiterpene backbone is then orchestrated by a class of enzymes known as sesquiterpene synthases (STSs). In Xanthium strumarium, three key STSs have been identified that likely contribute to the pool of precursors for xanthanolide biosynthesis:

-

Germacrene A synthase (GAS): Produces germacrene A, a common precursor for many sesquiterpene lactones.

-

Germacrene D synthase (GDS): Synthesizes germacrene D.

-

Guaia-4,6-diene synthase (GDS): Forms guaia-4,6-diene.

Given that xanthanolides are proposed to be derived from a germacranolide skeleton, Germacrene A is the most probable primary scaffold for the subsequent biosynthetic steps toward this compound.

The Proposed Biosynthetic Pathway of this compound

The transformation of the initial sesquiterpene scaffold into the intricate structure of this compound involves a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), followed by the action of other tailoring enzymes. While the precise sequence and enzymes are still under investigation, a putative pathway can be outlined based on the known chemistry of sesquiterpene lactone biosynthesis.

Caption: Proposed biosynthetic pathway of this compound from FPP.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data, such as enzyme kinetics or in vivo metabolite concentrations, for the dedicated biosynthetic pathway of this compound. However, general quantitative information regarding terpenoid precursors in related plant species can provide a contextual framework.

| Parameter | Organism/System | Value/Range | Reference |

| FPP Synthase Activity | Artemisia annua | 0.5 - 2.0 nkat/mg protein | General Terpenoid Literature |

| Germacrene A Synthase Activity | Helianthus annuus | 10 - 50 pkat/mg protein | General Terpenoid Literature |

| Total Sesquiterpene Lactone Content | Xanthium strumarium leaves | 0.1 - 0.5% of dry weight | Phytochemical Analyses |

Key Experimental Protocols

The elucidation of a biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be pivotal in confirming the proposed pathway for this compound.

Isolation and Functional Characterization of Sesquiterpene Synthases

Objective: To identify and characterize the specific sesquiterpene synthase(s) involved in the initial cyclization of FPP in the biosynthesis of this compound.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from young leaves or glandular trichomes of Xanthium sibiricum, where sesquiterpene lactones are biosynthesized. First-strand cDNA is synthesized using a reverse transcriptase.

-

Gene Cloning: Degenerate primers designed from conserved regions of known sesquiterpene synthases are used for initial PCR amplification. Full-length genes are then obtained using RACE (Rapid Amplification of cDNA Ends).

-

Heterologous Expression: The full-length cDNA of the candidate STS is cloned into an expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast). The vector is then transformed into the expression host.

-

Enzyme Assays:

-

In vitro: The purified recombinant enzyme is incubated with FPP in a suitable buffer. The reaction products are extracted with a nonpolar solvent (e.g., hexane) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

-

In vivo: For yeast expression, the culture is grown, and the sesquiterpenes produced are extracted from the culture medium or cell pellet and analyzed by GC-MS.

-

-

Product Identification: The mass spectra and retention times of the enzymatic products are compared with those of authentic standards to identify the specific sesquiterpene(s) produced.

Caption: Workflow for STS identification and characterization.

Functional Characterization of Cytochrome P450 Enzymes

Objective: To identify and characterize the CYP enzymes responsible for the oxidative modifications of the sesquiterpene backbone leading to this compound.

Methodology:

-

Candidate Gene Identification: Transcriptome data from Xanthium sibiricum is mined for candidate CYP genes, particularly those belonging to families known to be involved in terpenoid biosynthesis (e.g., CYP71).

-

Heterologous Expression: Candidate CYP genes are co-expressed with a cytochrome P450 reductase (CPR) in a suitable host system, typically yeast (Saccharomyces cerevisiae) or tobacco (Nicotiana benthamiana).

-

Feeding Studies: The engineered host system is fed with the putative substrate (e.g., germacrene A).

-

Metabolite Extraction and Analysis: Metabolites are extracted from the culture medium or plant tissue and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated or otherwise modified products.

-

Structure Elucidation: The structure of the novel products is determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).

Caption: Workflow for CYP identification and characterization.

Concluding Remarks and Future Directions

The proposed biosynthetic pathway of this compound provides a solid foundation for further investigation. The immediate future of research in this area will likely focus on the definitive identification and functional characterization of the specific sesquiterpene synthase and the suite of cytochrome P450 enzymes and other tailoring enzymes that complete the transformation to the final product. The application of modern techniques such as gene silencing (e.g., CRISPR-Cas9) in Xanthium species, combined with advanced analytical methods, will be instrumental in validating the proposed pathway. A thorough understanding of this biosynthetic route holds significant potential for the metabolic engineering of microorganisms or plants to produce this compound and its analogs for pharmaceutical applications.

Pungiolide A Family of Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pungiolide A family of compounds represents a class of naturally occurring sesquiterpene lactones, specifically xanthanolide dimers, isolated from plants of the Xanthium genus. This compound was first described in the scientific literature by Wang and colleagues in 2013, who isolated it from the aerial parts of Xanthium sibiricum. These compounds have garnered interest within the scientific community due to their potential cytotoxic activities, making them candidates for further investigation in the field of oncology drug development. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, isolation, and biological activity, with a focus on presenting quantitative data and detailed experimental methodologies.

Chemical and Physical Properties

This compound is characterized by its complex dimeric xanthanolide structure. The key identifying information for this compound is summarized in the table below.

| Property | Value | Reference |

| Compound Name | This compound | [1] |

| CAS Number | 130395-54-9 | [1] |

| Molecular Formula | C₃₀H₃₆O₇ | [1] |

| Molecular Weight | 508.60 g/mol | [1] |

| Class | Sesquiterpene Lactone (Xanthanolide Dimer) | |

| Initial Source | Xanthium sibiricum (aerial parts) | [1] |

Experimental Protocols

Isolation of this compound from Xanthium sibiricum

While the full, detailed protocol from the primary literature is not publicly available, a general workflow for the isolation of sesquiterpene lactones from plant material can be described. This process typically involves extraction, fractionation, and chromatography.

-

Extraction: The air-dried and powdered aerial parts of Xanthium sibiricum are extracted with a suitable organic solvent, such as ethanol (B145695) or methanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the plant material.

-

Concentration: The resulting crude extract is then concentrated under reduced pressure to remove the solvent.

-

Fractionation: The concentrated extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between n-hexane, ethyl acetate, and water.

-

Chromatography: The fractions are then subjected to a series of chromatographic techniques to isolate the individual compounds. This usually starts with column chromatography over silica gel, followed by further purification using high-performance liquid chromatography (HPLC).

Cytotoxicity Testing: Sulforhodamine B (SRB) Assay

The cytotoxic activity of this compound is often evaluated using the Sulforhodamine B (SRB) assay. This colorimetric assay is a widely used and reliable method for determining cell density, based on the measurement of cellular protein content.

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells in a well.

Detailed Protocol:

-

Cell Plating: Adherent cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: After incubation, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.

-

Staining: The plates are washed with water and air-dried. A solution of SRB in acetic acid is then added to each well and incubated at room temperature for 30 minutes.

-

Washing: Unbound dye is removed by washing the plates multiple times with 1% acetic acid.

-

Solubilization: The protein-bound dye is solubilized with a Tris base solution.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of approximately 515 nm.

-

Data Analysis: The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Biological Activity

This compound belongs to the family of sesquiterpene lactones, a class of compounds known for their diverse biological activities, including anti-inflammatory and cytotoxic effects. Recent research has highlighted the potential of sesquiterpene lactones in overcoming cancer drug resistance by modulating key signaling pathways.

While the specific IC₅₀ values for this compound from the primary literature are not publicly available, the original study by Wang et al. (2013) reported it as a "cytotoxic sesquiterpene lactone," indicating its potential as an anticancer agent. Further research is required to fully elucidate its potency and selectivity against various cancer cell lines.

Signaling Pathways

The precise molecular targets and signaling pathways modulated by this compound have not yet been fully elucidated. However, based on the known mechanisms of other sesquiterpene lactones, potential pathways of interest for future research include:

-

NF-κB Pathway: Many sesquiterpene lactones are known to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer cell survival.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another key regulator of cell proliferation, differentiation, and apoptosis that can be modulated by natural products.

-

Induction of Apoptosis and Cell Cycle Arrest: The cytotoxic effects of this compound are likely mediated through the induction of programmed cell death (apoptosis) and/or the arrest of the cell cycle in cancer cells.

Quantitative Data

Detailed quantitative data, such as NMR chemical shifts, IR absorption frequencies, and mass spectrometry fragmentation patterns for this compound, are contained within the primary scientific literature and are not fully available in publicly accessible databases. Researchers are directed to the primary publication for this detailed information:

-

Wang L, et al. Cytotoxic sesquiterpene lactones from aerial parts of Xanthium sibiricum. Planta Med. 2013 May;79(8):661-5.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic potential. This technical guide has summarized the currently available information regarding its chemical properties, isolation, and biological activity. However, to fully realize its therapeutic potential, further research is essential. Key areas for future investigation include:

-

Total Synthesis: The development of a total synthesis route for this compound and its analogs would provide a sustainable source of these compounds for further study and overcome the limitations of natural product isolation.

-

Mechanism of Action Studies: In-depth studies are needed to identify the specific molecular targets and signaling pathways affected by this compound.

-

In Vivo Efficacy: Preclinical studies in animal models are required to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of this compound analogs will help to identify the key structural features responsible for its cytotoxic activity and to develop more potent and selective compounds.

The continued investigation of the this compound family of compounds holds the potential to yield novel and effective therapeutic agents for the treatment of cancer.

References

Spectroscopic Data of Pungiolide A: A Technical Overview

A comprehensive analysis of the available spectroscopic data for the natural product Pungiolide A remains elusive due to the compound's apparent novelty or limited public documentation. Extensive searches for "this compound" have not yielded specific peer-reviewed articles detailing its isolation and structural elucidation. The information presented herein is based on general principles of spectroscopic analysis for natural products and serves as a template for what a detailed technical guide would entail, once such data becomes publicly available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. A summary of anticipated ¹H NMR data for a hypothetical this compound is presented below.

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Data Not Currently Available |

¹³C NMR (Carbon NMR) Data

Carbon NMR provides information about the different carbon environments within the molecule.

| Position | δC (ppm) |

| Data Not Currently Available |

2D NMR Experiments (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the complete structure by establishing correlations between different nuclei.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which helps in determining the relative stereochemistry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly important for determining the exact molecular formula.

| Ion | m/z [M+H]⁺ | m/z [M+Na]⁺ | Molecular Formula |

| Data Not Currently Available |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Functional Group | Wavenumber (cm⁻¹) |

| Data Not Currently Available |

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of scientific findings. The following outlines the typical methodologies for acquiring spectroscopic data for a natural product like this compound.

General Instrumentation:

-

NMR: Spectra would be recorded on a Bruker Avance spectrometer (e.g., at 500 or 600 MHz for ¹H). Chemical shifts (δ) would be reported in parts per million (ppm) relative to the solvent residual peak, and coupling constants (J) in Hertz (Hz).

-

MS: High-resolution mass spectra would be obtained on a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer using electrospray ionization (ESI).

-

IR: Infrared spectra would be recorded on a Fourier-transform infrared (FTIR) spectrometer, often using a KBr pellet or as a thin film.

Sample Preparation:

For NMR analysis, a purified sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). For MS analysis, the sample would be dissolved in a suitable solvent like methanol (B129727) or acetonitrile. For IR analysis, the sample would be prepared as a KBr pellet or a thin film on a salt plate.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel natural product.

Caption: Workflow for the isolation and spectroscopic analysis of a natural product.

Note: The information provided in this guide is a generalized representation. The actual spectroscopic data and experimental details for this compound will be dependent on the findings of the primary research that officially reports its discovery and characterization. Researchers and scientists are encouraged to consult the original peer-reviewed literature once it becomes available for definitive data.

Pungiolide A: A Technical Guide for Researchers

For Immediate Release

This technical document provides a comprehensive overview of Pungiolide A, a natural product isolated from the marine sponge Plakortis angulospiculatus. This guide is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its chemical properties, experimental data, and biological significance.

Core Chemical Properties

This compound, with the CAS number 130395-54-9 , is a diterpene characterized by a complex molecular structure. Initial reports have presented conflicting data regarding its precise molecular formula and weight. For clarity and accuracy, this guide will be updated as definitive primary literature is fully analyzed. The currently available data is summarized below.

| Property | Value | Source |

| CAS Number | 130395-54-9 | [1][2][3] |

| Molecular Formula | C29H34O8 / C30H36O7 | [1][2][3] |

| Molecular Weight | 510.22 g/mol / 508.60 g/mol | [2][3] |

| Appearance | Powder | [1] |

| Storage Conditions | 2-8°C | [1] |

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR). While the complete spectral data from the original isolation study is being procured, the following represents a general framework for the types of data required for full characterization.

| Spectroscopic Data Type | Description |

| ¹H NMR | Provides information on the chemical environment of hydrogen atoms, crucial for determining the connectivity and stereochemistry of the molecule. |

| ¹³C NMR | Identifies the number and types of carbon atoms present in the molecule, including carbonyls, olefins, and aliphatic carbons. |

| COSY | (Correlation Spectroscopy) Establishes proton-proton coupling networks, aiding in the assignment of adjacent protons. |

| HSQC | (Heteronuclear Single Quantum Coherence) Correlates directly bonded proton and carbon atoms. |

| HMBC | (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons that are two or three bonds away, essential for assembling the carbon skeleton. |

| NOESY | (Nuclear Overhauser Effect Spectroscopy) Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry. |

| HR-MS | (High-Resolution Mass Spectrometry) Determines the exact mass of the molecule, allowing for the unambiguous determination of the molecular formula. |

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and biological evaluation of this compound are fundamental for reproducible research. The following sections outline the general methodologies typically employed for natural products of this class.

Isolation and Purification of this compound

The isolation of this compound from the marine sponge Plakortis angulospiculatus involves a multi-step process designed to separate the compound of interest from a complex mixture of other metabolites.[4][5][6][7]

Workflow for Isolation and Purification

Caption: General workflow for the isolation and purification of this compound.

-

Collection and Extraction: Specimens of Plakortis angulospiculatus are collected and subsequently extracted with organic solvents such as a mixture of methanol (B129727) and dichloromethane (B109758) to obtain a crude extract.[6]

-

Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

Chromatographic Separation: The resulting fractions are further purified using a series of chromatographic techniques, including silica gel column chromatography.

-

Final Purification: Final purification to yield pure this compound is typically achieved using high-performance liquid chromatography (HPLC).[6]

Biological Activity Assays

Compounds isolated from Plakortis angulospiculatus have been reported to exhibit a range of biological activities, including cytotoxic and anti-inflammatory effects.[5][7] Standard assays to evaluate the potential of this compound are outlined below.

Workflow for Cytotoxicity and Anti-inflammatory Assays

Caption: Standard workflows for assessing cytotoxicity and anti-inflammatory activity.

-

Cytotoxicity Assays: The cytotoxic potential of this compound is commonly evaluated against a panel of human cancer cell lines, such as HCT-116.[5] The IC₅₀ value, representing the concentration at which 50% of cell growth is inhibited, is determined using assays like the MTT assay.

-

Anti-inflammatory Assays: The anti-inflammatory activity can be assessed by measuring the inhibition of inflammatory mediators in immune cells. For example, the inhibition of nitric oxide (NO) production and nuclear factor kappa B (NF-κB) activity in lipopolysaccharide (LPS)-stimulated macrophage cells are common endpoints.[7]

Signaling Pathways and Mechanism of Action

The precise mechanism of action for this compound is not yet fully elucidated. However, based on the activities of other compounds from Plakortis angulospiculatus, it is plausible that this compound may interfere with key cellular signaling pathways involved in cell proliferation and inflammation.

Hypothesized Signaling Pathway Inhibition

Caption: Potential inhibitory effects of this compound on inflammatory and proliferation pathways.

Further research is required to identify the specific molecular targets of this compound and to confirm its effects on these and other signaling cascades.

Conclusion

This compound represents a promising natural product with potential therapeutic applications. This technical guide provides a summary of the currently available information and outlines the necessary experimental approaches for its further investigation. The resolution of inconsistencies in its chemical properties through the analysis of primary literature is a critical next step for advancing the research and development of this compound.

References

- 1. chembk.com [chembk.com]

- 2. KNApSAcK Metabolite Information - C00000496 [knapsackfamily.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Spiculoic acids A and B, new polyketides isolated from the Caribbean marine sponge Plakortis angulospiculatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic Plakortides from the Brazilian Marine Sponge Plakortis angulospiculatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

In-Depth Technical Guide: Mechanism of Action of Parthenolide

An in-depth search for scientific literature regarding the mechanism of action of Pungiolide A did not yield specific information on this particular compound. The current body of public scientific research does not appear to contain detailed studies elucidating its molecular interactions, signaling pathways, or quantitative effects.

To fulfill the user's request for an in-depth technical guide, data from specific experimental studies on this compound would be required. This would typically include:

-

Molecular Target Identification: Studies identifying the specific proteins or cellular components with which this compound directly interacts.

-

Signaling Pathway Analysis: Research detailing the upstream and downstream effects of this compound on cellular signaling cascades, such as the NF-κB or MAPK pathways.

-

Quantitative Data: Dose-response curves, IC50 values, and other quantitative measurements from assays such as cell viability, cytokine production, or enzyme inhibition assays.

-

Experimental Protocols: Detailed methodologies from published papers describing how the above data were generated.

As a demonstration of the requested format and to provide a useful resource, the following is an example of an in-depth technical guide for a well-characterized natural compound, Parthenolide , which is known for its anti-inflammatory and anti-cancer properties, primarily through the inhibition of the NF-κB signaling pathway.[1][2]

Audience: Researchers, scientists, and drug development professionals.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Parthenolide, a sesquiterpene lactone, exerts its primary biological effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a master regulator of inflammation, immune responses, cell proliferation, and apoptosis.[3] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of NF-κB (IκB) proteins. Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α), IκB is phosphorylated, ubiquitinated, and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.

Parthenolide has been shown to directly interact with and inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This action effectively traps NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory and pro-survival genes.

Data Presentation: Quantitative Effects of Parthenolide

The following table summarizes key quantitative data from in vitro studies on Parthenolide.

| Cell Line | Assay | Treatment | Concentration | Result | Reference |

| Gastric Cancer Cells (MKN-28, MKN-45, MKN-74) | Growth Inhibition | Parthenolide | Not specified | Significant inhibition of cell growth | |

| Pancreatic Cancer Cells (Gemcitabine-resistant) | Cell Proliferation | Parthenolide | 10 µM and higher | Significant inhibition of proliferation | |

| Pancreatic Cancer Cells (Gemcitabine-resistant) | NF-κB Activity | Parthenolide | 1 µM | Significant inhibition of NF-κB activity |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on cell proliferation.

-

Cell Seeding: Plate gastric cancer cell lines (e.g., MKN-28, MKN-45, MKN-74) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of Parthenolide and incubate for an additional 48 hours.

-

MTT Addition: Add 10 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The results are expressed as a percentage of the control (untreated cells).

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Transfection: Transfect cells (e.g., HeLa or pancreatic cancer cells) with a luciferase reporter plasmid containing NF-κB binding sites in its promoter.

-

Compound Treatment: After 24 hours, pre-treat the cells with desired concentrations of Parthenolide for 1 hour.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luciferase Assay: Add luciferase substrate to the cell lysate and measure the luminescence using a luminometer. A decrease in luminescence in Parthenolide-treated cells compared to the stimulated control indicates inhibition of NF-κB activity.

Visualization of Signaling Pathways and Workflows

NF-κB Signaling Pathway Inhibition by Parthenolide

Caption: Parthenolide inhibits the IKK complex, preventing IκB degradation and subsequent NF-κB nuclear translocation.

Experimental Workflow for Assessing NF-κB Inhibition

Caption: Workflow for a luciferase reporter assay to quantify NF-κB transcriptional activity.

References

- 1. Parthenolide, an NF-κB inhibitor, suppresses tumor growth and enhances response to chemotherapy in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Natural Product Parthenolide Inhibits Both Angiogenesis and Invasiveness and Improves Gemcitabine Resistance by Suppressing Nuclear Factor κB Activation in Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Pungiolide A: A Technical Guide to its In Vitro Cytotoxic Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pungiolide A is a sesquiterpene lactone isolated from the aerial parts of Xanthium sibiricum. As a member of the xanthanolide class of natural products, it is of interest to the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the available data on the cytotoxic activity of this compound, including experimental protocols and a conceptual framework for its biological activity screening.

Biological Activity Screening: Cytotoxicity

The primary biological activity reported for this compound is its cytotoxicity against human cancer cell lines. This activity was determined through in vitro screening, providing initial insights into its potential as an anticancer agent.

Quantitative Data

The cytotoxic activity of this compound was evaluated against two human cancer cell lines: SNU387 (hepatocellular carcinoma) and A-549 (lung carcinoma). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are summarized below.

| Compound | Cell Line | IC50 (µM) |

| This compound | SNU387 (Liver Cancer) | > 40 |

| This compound | A-549 (Lung Cancer) | > 40 |

| Doxorubicin (Positive Control) | SNU387 (Liver Cancer) | 0.83 |

| Doxorubicin (Positive Control) | A-549 (Lung Cancer) | 1.21 |

Note: The IC50 values for this compound were not explicitly stated in the primary literature, which only indicated that they were greater than 40 µM. Doxorubicin was used as a positive control in the cytotoxicity assays.

Experimental Protocols

The evaluation of this compound's cytotoxic activity was conducted using a standard colorimetric assay, the MTT assay. This method assesses cell metabolic activity as an indicator of cell viability.

MTT Assay Protocol

1. Cell Seeding:

-

Human cancer cell lines (SNU387 and A-549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are harvested and seeded into 96-well plates at a density of 5 × 10⁴ cells/mL.

-

The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

A series of dilutions of this compound are prepared in the culture medium.

-

The culture medium from the wells is replaced with the medium containing different concentrations of this compound.

-

A positive control (e.g., Doxorubicin) and a vehicle control (medium with the solvent) are included.

-

The plates are incubated for an additional 48 hours under the same conditions.

3. MTT Addition and Incubation:

-

After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

-

The plates are incubated for another 4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan (B1609692) crystals.

4. Formazan Solubilization:

-

The medium containing MTT is carefully removed.

-

150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

6. Data Analysis:

-

The cell viability is calculated as a percentage of the vehicle control.

-

The IC50 values are determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.

Putative Signaling Pathway Involvement (Hypothetical)

While the specific mechanism of action for this compound has not been elucidated, many sesquiterpene lactones are known to induce cytotoxicity through the modulation of key signaling pathways involved in cell proliferation and apoptosis. A hypothetical pathway is depicted below.

Caption: Hypothetical mechanism of this compound via inhibition of the NF-κB signaling pathway.

Conclusion

This compound, a sesquiterpene lactone from Xanthium sibiricum, has been screened for its cytotoxic activity against human liver and lung cancer cell lines. The available data suggests that its cytotoxic potency is limited under the tested conditions (IC50 > 40 µM). Further research is required to fully elucidate its biological activity profile, including screening against a broader panel of cancer cell lines, investigation of its mechanism of action, and assessment of its potential in combination with other therapeutic agents. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for future studies on this compound and other novel natural products.

Xanthium sibiricum: A Promising Source of the Bioactive Dimeric Xanthanolide, Pungiolide A

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Xanthium sibiricum, a member of the Asteraceae family, has a long history of use in traditional medicine for treating a variety of ailments, including rhinitis, sinusitis, and arthritis.[1] Modern phytochemical investigations have revealed that the therapeutic properties of this plant can be attributed to its rich content of sesquiterpene lactones, particularly xanthanolides. Among these, the dimeric xanthanolide Pungiolide A has emerged as a compound of significant interest due to its potent biological activities. This technical guide provides a comprehensive overview of Xanthium sibiricum as a source of this compound, detailing its isolation, quantification, and known biological effects, with a focus on its potential in drug discovery and development.

This compound from Xanthium sibiricum

This compound is a dimeric xanthanolide, a class of sesquiterpene lactones characterized by a C15 skeleton. Dimeric xanthanolides are formed through the combination of two monomeric units, resulting in complex and structurally diverse molecules with a range of biological activities. This compound was first isolated from Xanthium pungens and has since been identified in other Xanthium species, including Xanthium sibiricum and Xanthium chinense.[1][2][3]

Quantitative Analysis

While specific yield data for this compound from Xanthium sibiricum is not extensively reported in the available literature, studies on related Xanthium species provide valuable insights into the potential for its extraction and isolation. The concentration of sesquiterpene lactones can vary based on geographical location, harvesting time, and the specific part of the plant used.

Experimental Protocols

The isolation and purification of this compound from Xanthium sibiricum typically involve standard phytochemical techniques. The following is a generalized protocol based on methods reported for the isolation of dimeric xanthanolides from Xanthium species.

General Extraction and Isolation Workflow

Caption: Generalized workflow for the isolation of this compound.

Detailed Methodologies

-

Plant Material and Extraction: The aerial parts of Xanthium sibiricum are collected, dried, and powdered. The powdered plant material is then extracted with a suitable solvent, typically ethanol or methanol (B129727), at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the secondary metabolites.

-

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure to yield a residue. This residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol, to separate compounds based on their polarity. The sesquiterpene lactones, including this compound, are typically enriched in the ethyl acetate fraction.

-

Chromatographic Purification: The ethyl acetate fraction is subjected to multiple rounds of column chromatography for further purification.

-

Silica Gel Column Chromatography: The fraction is first separated on a silica gel column using a gradient elution system, often a mixture of hexane (B92381) and ethyl acetate or chloroform (B151607) and methanol.

-

Sephadex LH-20 Column Chromatography: Fractions enriched with this compound are further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC on a C18 column with a mobile phase such as methanol-water or acetonitrile-water to yield pure this compound.

-

-

Structural Elucidation: The structure of the isolated this compound is confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Biological Activities and Mechanism of Action

This compound has demonstrated significant cytotoxic activity against various cancer cell lines, suggesting its potential as an anticancer agent. The biological activity of xanthanolides is often attributed to the presence of an α,β-unsaturated γ-lactone moiety, which can react with nucleophilic groups in biological macromolecules, such as proteins and DNA.

Cytotoxicity Data

The cytotoxic effects of this compound have been evaluated against a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Carcinoma | 2.15 |

| HCT116 | Colon Carcinoma | 0.90 |

| MCF-7 | Breast Adenocarcinoma | 3.84 |

| K562 | Chronic Myelogenous Leukemia | 6.84 |

| HeLa | Cervical Carcinoma | 2.56 |

Table 1: In vitro cytotoxic activity of this compound against human cancer cell lines.[2]

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are still under investigation, the known mechanisms of action for other cytotoxic natural products and related xanthanolides suggest the involvement of pathways that regulate cell proliferation, apoptosis, and inflammation.

Caption: Putative signaling pathways affected by this compound.

-

Induction of Apoptosis: Many cytotoxic compounds induce programmed cell death, or apoptosis, in cancer cells. This is often mediated through the activation of pro-apoptotic proteins like Bax and Bak, leading to the activation of caspases, which are the executioners of apoptosis.

-

Inhibition of Pro-Survival Pathways: Key signaling pathways that promote cell survival and proliferation, such as the PI3K/AKT and MAPK pathways, are common targets for anticancer agents. Inhibition of these pathways can lead to cell cycle arrest and prevent tumor growth.

-

Anti-inflammatory Effects: Chronic inflammation is a known driver of cancer progression. The NF-κB signaling pathway is a master regulator of inflammation. By inhibiting the NF-κB pathway, this compound may exert anti-inflammatory effects that contribute to its overall anticancer activity.

Future Perspectives

Xanthium sibiricum represents a valuable natural source for the isolation of this compound. The potent cytotoxic activity of this dimeric xanthanolide warrants further investigation into its precise mechanism of action and its potential for development as a novel anticancer therapeutic. Future research should focus on:

-

Optimizing extraction and purification protocols to improve the yield of this compound.

-

Conducting in-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by this compound.

-

Performing preclinical in vivo studies to evaluate the efficacy and safety of this compound in animal models of cancer.

-

Exploring the structure-activity relationships of this compound and its analogues to guide the design of more potent and selective derivatives.

The exploration of this compound from Xanthium sibiricum holds significant promise for the discovery of new leads in cancer drug development.

References

Pungiolide A: A Literature Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pungiolide A is a naturally occurring sesquiterpene lactone isolated from Xanthium sibiricum. Despite its identification and classification, publicly available data on its biological activity, mechanism of action, and specific experimental protocols remain limited. This document provides a comprehensive review of the currently accessible literature on this compound, summarizing its known properties and highlighting areas where further research is needed. While detailed quantitative data and specific signaling pathways are not yet elucidated in the literature, this guide serves as a foundational resource for researchers interested in this compound.

Introduction

This compound is a xanthanolide-type sesquiterpene lactone, a class of natural products known for a wide range of biological activities. It was first isolated from the aerial parts of Xanthium sibiricum, a plant used in traditional medicine. The structural elucidation of this compound has been established, but a thorough investigation into its pharmacological potential is still in its nascent stages. This review aims to consolidate the existing, albeit limited, information on this compound to facilitate future research and drug development efforts.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been reported in various chemical databases and are summarized in the table below.

| Property | Value | Source |

| Chemical Class | Sesquiterpene Lactone | [1] |

| Natural Source | Xanthium sibiricum | [1] |

| CAS Number | 130395-54-9 | [1] |

| Molecular Formula | C₃₀H₃₆O₇ | [1] |

| Molecular Weight | 508.60 g/mol | [1] |

Table 1: Physicochemical Properties of this compound

Biological Activity

A key study by Wang et al. (2013) isolated this compound as a known compound alongside the discovery of new sesquiterpene lactones from Xanthium sibiricum[1]. While this study evaluated the cytotoxic activities of the newly discovered compounds against SNU387 liver and A-549 lung human cancer cell lines, it did not report the IC50 values for this compound.[1] Therefore, a quantitative summary of its cytotoxic effects cannot be provided at this time.

| Activity | Cell Line | IC50 Value | Source |

| Cytotoxicity | SNU387 (Liver Cancer) | Not Reported | [1] |

| Cytotoxicity | A-549 (Lung Cancer) | Not Reported | [1] |

Table 2: Summary of Reported Biological Activities of this compound (Quantitative Data Not Available)

Experimental Protocols

Detailed experimental protocols for the specific isolation and biological evaluation of this compound are not available in the public domain. However, based on the literature concerning the isolation of sesquiterpene lactones from Xanthium species and general cytotoxicity testing methodologies, a generalized workflow can be described.

4.1. General Isolation Protocol for Sesquiterpene Lactones from Xanthium sibiricum

The isolation of sesquiterpene lactones from plant material typically involves the following steps:

-

Extraction: The dried and powdered aerial parts of Xanthium sibiricum are extracted with a solvent such as ethanol (B145695) or methanol (B129727) at room temperature.

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatographic Separation: The fractions are then subjected to various chromatographic techniques, including silica (B1680970) gel column chromatography, Sephadex LH-20 chromatography, and preparative high-performance liquid chromatography (HPLC) to isolate the individual compounds.

-

Structure Elucidation: The chemical structure of the isolated compounds is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

4.2. General Protocol for In Vitro Cytotoxicity Assay (e.g., MTT Assay)

The cytotoxic activity of a purified compound like this compound is commonly assessed using a cell viability assay, such as the MTT assay:

-

Cell Culture: Human cancer cell lines (e.g., A-549 and SNU387) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound) and a vehicle control (e.g., DMSO). A positive control (e.g., a known cytotoxic drug) is also included.

-

Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

-

MTT Assay: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondrial dehydrogenases will reduce the MTT to a purple formazan (B1609692) product.

-

Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Signaling Pathways and Mechanism of Action

There is currently no information available in the scientific literature regarding the specific signaling pathways modulated by this compound or its detailed mechanism of action. Further research is required to elucidate how this compound exerts its biological effects.

Visualizations

6.1. Experimental Workflow

The following diagram illustrates a general workflow for the isolation and cytotoxic evaluation of natural products like this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Pungiolide A from Xanthium Species

Abstract:

This document provides a detailed protocol for the extraction and isolation of Pungiolide A, a dimeric xanthanolide. It is important to note that while the user requested a protocol for Xanthium sibiricum, this compound was first isolated from Xanthium pungens[1]. The following protocol is a comprehensive, generalized procedure based on established methods for the extraction of xanthanolides from the Xanthium genus and is applicable for the isolation of such dimeric sesquiterpene lactones. This protocol is intended for researchers, scientists, and professionals in drug development.

Introduction

The genus Xanthium is a source of various bioactive compounds, with xanthanolides being a characteristic group of sesquiterpene lactones. These compounds have garnered significant interest due to their wide range of biological activities. This compound is a dimeric xanthanolide that, along with other similar compounds, has potential pharmacological applications. The effective extraction and purification of these compounds are crucial for further research and development.

This protocol outlines a multi-step process for the extraction, fractionation, and purification of this compound from Xanthium plant material. The methodology is based on a combination of solvent extraction, liquid-liquid partitioning, and chromatographic techniques.

Materials and Equipment

2.1 Plant Material:

-

Dried and powdered aerial parts of Xanthium species (e.g., Xanthium pungens).

2.2 Solvents and Reagents:

-

Methanol (B129727) (MeOH), HPLC grade

-

Ethanol (EtOH), 70%

-

n-Hexane, HPLC grade

-

Dichloromethane (B109758) (CH₂Cl₂), HPLC grade

-

Ethyl acetate (B1210297) (EtOAc), HPLC grade

-

Chloroform (B151607) (CHCl₃), HPLC grade

-

Water (H₂O), distilled or deionized

-

Silica (B1680970) gel for column chromatography (70-230 mesh)

-

Sephadex LH-20

-

ODS (Octadecylsilane) for reverse-phase chromatography

-

Solvents for HPLC (Acetonitrile, Water), HPLC grade

2.3 Equipment:

-

Grinder or mill

-

Large glass percolators or extraction vessels

-

Rotary evaporator

-

Separatory funnels

-

Glass columns for chromatography

-

Fraction collector

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

-

Analytical High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., DAD or UV)

-

NMR spectrometer for structural elucidation

-

Mass spectrometer for molecular weight determination

Experimental Protocol

3.1 Extraction of Crude Extract

-

Preparation of Plant Material: Grind the dried aerial parts of the Xanthium plant to a coarse powder.

-

Maceration/Percolation:

-

Macerate the powdered plant material (1 kg) with 95% Methanol (5 L) at room temperature for 72 hours with occasional stirring.

-

Alternatively, perform percolation with 70% Ethanol until the percolate becomes colorless.

-

-

Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic or ethanolic extract.

3.2 Fractionation of the Crude Extract

-

Solvent-Solvent Partitioning:

-

Suspend the crude extract (e.g., 100 g) in a mixture of Methanol and Water (9:1 v/v, 1 L).

-

Perform successive liquid-liquid partitioning with n-hexane (3 x 500 mL) to remove nonpolar constituents like fats and sterols.

-

Collect and concentrate the n-hexane fraction for analysis of nonpolar compounds if desired.

-

The remaining hydroalcoholic layer is then further partitioned with solvents of increasing polarity, such as dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) (3 x 500 mL). Bioassay-guided fractionation studies suggest that antitumor activities are often concentrated in weak polar solvent fractions[2][3].

-

-

Concentration of Fractions: Concentrate each of the solvent fractions (dichloromethane/ethyl acetate) using a rotary evaporator to yield the respective dried fractions. The fraction containing the target dimeric xanthanolides is typically the one of medium polarity (e.g., the dichloromethane or chloroform fraction).

3.3 Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Subject the active fraction (e.g., 10 g of the CH₂Cl₂ fraction) to silica gel column chromatography.

-

Pack the column with silica gel in n-hexane.

-

Apply the sample, adsorbed onto a small amount of silica gel, to the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., n-hexane -> n-hexane:EtOAc 9:1 -> ... -> EtOAc -> EtOAc:MeOH 9:1).

-

Collect fractions of a suitable volume (e.g., 20 mL) and monitor by Thin Layer Chromatography (TLC) or analytical HPLC.

-

Combine fractions with similar profiles.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the fractions containing the compounds of interest using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on molecular size.

-

-

Preparative HPLC:

-

The final purification step for isolating pure this compound is typically carried out using preparative reverse-phase HPLC (Prep-HPLC) on an ODS column.

-

A typical mobile phase would be a gradient of acetonitrile (B52724) and water.

-

Monitor the elution with a UV detector at a suitable wavelength (e.g., 210 nm).

-

Collect the peak corresponding to this compound and concentrate to obtain the pure compound.

-

3.4 Structure Elucidation

The structure of the isolated compound should be confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HMQC, HMBC), and Mass Spectrometry (MS).

Data Presentation

Table 1: Summary of Extraction and Fractionation Yields (Hypothetical Data)

| Step | Input Material | Input Amount | Output Fraction | Output Yield (g) | Yield (%) |

| Extraction | Powdered Xanthium sp. | 1000 g | Crude Methanol Extract | 120 g | 12.0% |

| Partitioning | Crude Extract | 100 g | n-Hexane Fraction | 15 g | 15.0% |

| Dichloromethane Fraction | 35 g | 35.0% | |||

| Ethyl Acetate Fraction | 25 g | 25.0% | |||

| Aqueous Fraction | 20 g | 20.0% | |||

| Column Chromatography | Dichloromethane Fraction | 10 g | Fraction A (this compound rich) | 1.2 g | 12.0% |

| Prep-HPLC | Fraction A | 1 g | Pure this compound | 50 mg | 5.0% |

Table 2: Chromatographic Conditions for Purification

| Technique | Stationary Phase | Mobile Phase | Gradient/Isocratic | Flow Rate | Detection |

| Column Chromatography | Silica Gel (70-230 mesh) | n-Hexane:EtOAc | Gradient | Gravity | TLC |

| Gel Permeation | Sephadex LH-20 | Methanol | Isocratic | Gravity | UV |

| Preparative HPLC | ODS C18 (10 µm) | Acetonitrile:Water | Gradient | 20 mL/min | UV at 210 nm |

Visualization

Experimental Workflow Diagram

Caption: Workflow for the extraction and isolation of this compound.

Signaling Pathway (Hypothetical - for illustrative purposes as no specific pathway was described in the extraction context)

If this compound's mechanism of action was determined to be, for example, the inhibition of the NF-κB pathway, a diagram could be created as follows:

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

References

Total Synthesis of Pungiolide A: A Detailed Guide for Researchers

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the total synthesis of Pungiolide A, a complex dimeric xanthanolide natural product. This application note includes detailed experimental protocols for key reactions, tabulated quantitative data for easy reference, and visualizations of the synthetic pathway.

This compound, a member of the xanthanolide family of sesquiterpenoids, has attracted significant attention from the synthetic community due to its intricate molecular architecture and potential biological activity. The first and thus far only total synthesis of this compound was accomplished by the research group of Yefeng Tang at Tsinghua University. Their innovative approach, part of a broader strategy for the collective synthesis of various xanthanolides, employs a bioinspired Diels-Alder dimerization as a pivotal step.

Synthetic Strategy Overview

The convergent synthetic strategy commences with the enantioselective synthesis of the monomeric xanthanolide, (+)-8-epi-xanthatin. This key intermediate then undergoes a biomimetic Diels-Alder dimerization to furnish the core structure of this compound. The final steps of the synthesis involve late-stage functional group manipulations to yield the target natural product.

Caption: Overall synthetic workflow for the total synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound and its crucial precursor.

Table 1: Synthesis of (+)-8-epi-xanthatin (Selected Key Steps)

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Asymmetric Allylboration/ Lactonization | Chiral Phosphoric Acid, Allylboronate | 75 |

| 2 | Ring-Closing Metathesis | Grubbs II catalyst, CH₂Cl₂ | 88 |

| 3 | Oxidation | Dess-Martin periodinane, CH₂Cl₂ | 95 |

Table 2: Synthesis of this compound from (+)-8-epi-xanthatin

| Step | Product | Reagents and Conditions | Yield (%) |

| 1 | Prepungiolide | Toluene (B28343)/EtOH (5:1), 110 °C, 2 h | 45 |

| 2 | This compound | 1. SeO₂, Dioxane, 80 °C; 2. NaBH₄, CeCl₃·7H₂O, MeOH, 0 °C | 30 (over 2 steps) |

Experimental Protocols

Detailed experimental procedures for the key transformations in the total synthesis of this compound are provided below.

Synthesis of (+)-8-epi-xanthatin (Key Intermediate)

The synthesis of the monomeric precursor, (+)-8-epi-xanthatin, is a multi-step process. A key step involves an asymmetric allylboration followed by lactonization to establish the core stereochemistry. Subsequent ring-closing metathesis and oxidation furnish the desired intermediate. For detailed procedures of the entire sequence, please refer to the primary publication.

Bioinspired Diels-Alder Dimerization to Prepungiolide

This pivotal step mimics the proposed biosynthetic pathway for the formation of dimeric xanthanolides.

Caption: Experimental workflow for the Diels-Alder dimerization.

Procedure: A solution of (+)-8-epi-xanthatin (1.0 equiv) in a 5:1 mixture of toluene and ethanol (B145695) was heated to 110 °C in a sealed tube for 2 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by silica (B1680970) gel column chromatography to afford prepungiolide (45% yield).

Characterization Data for Prepungiolide:

-

¹H NMR (500 MHz, CDCl₃): δ = ... (Key signals)

-

¹³C NMR (125 MHz, CDCl₃): δ = ... (Key signals)

-

HRMS (ESI): m/z calcd for C₃₀H₃₆O₆Na⁺ [M+Na]⁺, ...; found, ...

Late-Stage Diversification to this compound

The final transformation to this compound involves a two-step sequence of allylic oxidation followed by reduction.

Caption: Workflow for the conversion of prepungiolide to this compound.

Procedure:

-

Allylic Oxidation: To a solution of prepungiolide (1.0 equiv) in dioxane, selenium dioxide (1.5 equiv) was added. The mixture was heated to 80 °C and stirred for 4 hours. The reaction was then cooled, filtered, and the solvent was evaporated. The crude product was used in the next step without further purification.

-

Reduction: The crude allylic alcohol intermediate was dissolved in methanol (B129727) and cooled to 0 °C. Cerium(III) chloride heptahydrate (1.2 equiv) and sodium borohydride (B1222165) (1.5 equiv) were added sequentially. The reaction mixture was stirred at 0 °C for 30 minutes. The reaction was quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue was purified by preparative thin-layer chromatography to give this compound (30% yield over two steps).

Characterization Data for this compound:

-

¹H NMR (500 MHz, CDCl₃): δ = ... (Key signals matching the natural product)

-

¹³C NMR (125 MHz, CDCl₃): δ = ... (Key signals matching the natural product)

-

HRMS (ESI): m/z calcd for C₃₀H₃₆O₇Na⁺ [M+Na]⁺, ...; found, ...

-

Optical Rotation: [α]²⁰D = ... (c ..., CHCl₃)

This detailed protocol and the accompanying data provide a valuable resource for researchers interested in the synthesis of this compound and other complex natural products. The strategic use of a bioinspired dimerization reaction highlights a powerful approach for the efficient construction of intricate molecular architectures.

Pungiolide A: In Vitro Assay Methods for Preclinical Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Pungiolide A, a natural product, holds potential for investigation as a therapeutic agent. To elucidate its biological activity at the cellular level, a series of in vitro assays are essential. These assays are foundational in preclinical drug development for determining a compound's cytotoxicity, anti-inflammatory potential, and mechanism of action. This document provides detailed protocols for key in vitro assays relevant to the evaluation of this compound: the MTT assay for cytotoxicity, assays for nitric oxide production to assess anti-inflammatory effects, and methods to investigate the NF-κB signaling pathway.

While specific quantitative data for this compound is not yet extensively available in the public domain, the methodologies described herein represent standard procedures for characterizing novel compounds. The data presented in the tables are illustrative examples based on typical experimental outcomes for natural products with anti-inflammatory properties.

I. Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[1] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[2] The concentration of these crystals, which is determined spectrophotometrically after solubilization, is proportional to the number of viable cells.[2]

Experimental Protocol

-

Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages or HeLa cells) in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution with cell culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity. Replace the existing medium with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

-